molecular formula C17H27NO2S B11039129 N,N-dibutyl-2-methoxy-4-methylsulfanyl-benzamide CAS No. 6620-53-7

N,N-dibutyl-2-methoxy-4-methylsulfanyl-benzamide

Cat. No.: B11039129
CAS No.: 6620-53-7
M. Wt: 309.5 g/mol
InChI Key: MJFHPEOOSJXSLA-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-methoxy-4-methylsulfanyl-benzamide is an organic compound characterized by its unique chemical structure, which includes a benzamide core substituted with methoxy and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-2-methoxy-4-methylsulfanyl-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-4-methylsulfanyl-benzoic acid.

    Amidation Reaction: The carboxylic acid group of 2-methoxy-4-methylsulfanyl-benzoic acid is converted to an amide using dibutylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Types of Reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-Dibutyl-2-methoxy-4-methylsulfanyl-benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-dibutyl-2-methoxy-4-methylsulfanyl-benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

    N,N-Dibutyl-2-methoxy-4-methylbenzamide: Lacks the sulfanyl group, which may result in different chemical and biological properties.

    N,N-Dibutyl-2-methoxy-4-chlorobenzamide: Contains a chlorine atom instead of a sulfanyl group, potentially altering its reactivity and applications.

Uniqueness: N,N-Dibutyl-2-methoxy-4-methylsulfanyl-benzamide is unique due to the presence of both methoxy and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups provide opportunities for diverse chemical modifications and applications in various fields.

Properties

CAS No.

6620-53-7

Molecular Formula

C17H27NO2S

Molecular Weight

309.5 g/mol

IUPAC Name

N,N-dibutyl-2-methoxy-4-methylsulfanylbenzamide

InChI

InChI=1S/C17H27NO2S/c1-5-7-11-18(12-8-6-2)17(19)15-10-9-14(21-4)13-16(15)20-3/h9-10,13H,5-8,11-12H2,1-4H3

InChI Key

MJFHPEOOSJXSLA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=C(C=C(C=C1)SC)OC

Origin of Product

United States

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